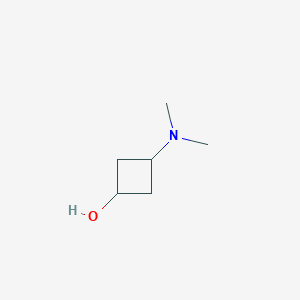

3-(Dimethylamino)cyclobutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Dimethylamino)cyclobutan-1-ol is a chemical compound with the molecular formula C6H13NO . It exists in different forms such as hydrochloride and has different isomers like trans-3-(dimethylamino)cyclobutan-1-ol and cis-3-(dimethylamino)cyclobutan-1-ol .

Molecular Structure Analysis

The molecular structure of 3-(Dimethylamino)cyclobutan-1-ol consists of a cyclobutanol ring with a dimethylamino group attached . The molecular weight is approximately 115.17 g/mol .Physical And Chemical Properties Analysis

3-(Dimethylamino)cyclobutan-1-ol is a powder with a molecular weight of 115.17 g/mol . The compound’s density is predicted to be approximately 1.00±0.1 g/cm3 .Applications De Recherche Scientifique

Kinetic and Thermodynamic Acidities

Cyclobutane derivatives, including those with dimethylamino groups, play a crucial role in studying the effects of antiaromaticity on kinetic and thermodynamic acidities. For example, pentacarbonyl[(3-diethylamino-2,4-dimethyl)cyclobut-2-ene-1-ylidene]chromium and its derivatives exhibit significant insights into the influence of antiaromatic conjugate anions on deprotonation rates and pKa values, providing valuable information on the stability and reactivity of such complexes (Bernasconi, Ruddat, Wenzel, & Fischer, 2004).

Novel Synthetic Pathways

Research into cyclobutane derivatives has uncovered novel synthetic pathways, enabling the creation of complex molecular architectures. For instance, the stereoconvergent transformation of 1,2a-disubstituted 1,2,2a,8b-tetrahydro-3H-benzo[b]cyclobuta[d]pyran-3-ones into dibenzofuran derivatives illustrates advanced synthetic techniques for constructing biologically relevant molecules (Yamashita, Inaba, Nagahama, Shimizu, Kosaka, Kawasaki, & Ohta, 2005).

Molecular Engineering for Enantioselective Catalysis

Cyclobutane derivatives are instrumental in molecular engineering efforts aimed at improving the enantioselectivity of catalytic reactions. A notable example is the engineering of a carbonyl reductase to enhance the production of chiral γ-amino alcohols, crucial intermediates for synthesizing antidepressants. This research highlights the potential of cyclobutane-based molecules in biocatalysis and drug synthesis (Zhang, Chen, Chi, Feng, Wu, & Zhu, 2015).

Structural and Electronic Effects

Studies on cyclobutane derivatives, such as 1,1-dimethylcyclobutane, offer insights into the structural and electronic effects influencing the stability and reactivity of these compounds. The examination of the gem-dimethyl effect on cyclization reactions and the corresponding strain energy calculations provide a deeper understanding of the factors that govern the formation and behavior of cyclobutane rings (Ringer & Magers, 2007).

Safety And Hazards

The safety information for 3-(Dimethylamino)cyclobutan-1-ol hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propriétés

IUPAC Name |

3-(dimethylamino)cyclobutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7(2)5-3-6(8)4-5/h5-6,8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAWMBIBGQABHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275435 |

Source

|

| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)cyclobutan-1-ol | |

CAS RN |

905821-42-3 |

Source

|

| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2773297.png)

![5-Phenylmethoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2773304.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2773306.png)

![methyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2773307.png)

![N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2773311.png)